molecular formula C14H16F2O3 B1325908 Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate CAS No. 898752-26-6

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

Cat. No.: B1325908
CAS No.: 898752-26-6
M. Wt: 270.27 g/mol
InChI Key: KQZONBJUCRIVRR-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-difluorophenyl group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4-difluorophenyl)-6-oxohexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 6-(3,4-difluorophenyl)-6-oxohexanoic acid.

    Reduction: 6-(3,4-difluorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

  • Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
  • Ethyl 6-(3,4-dibromophenyl)-6-oxohexanoate
  • Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate

Comparison: Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties. Compared to its chloro, bromo, and methyl analogs, the difluoro compound exhibits higher stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZONBJUCRIVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645581
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-26-6
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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